molecular formula C6H10N2O B3375181 (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol CAS No. 1076195-50-0

(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B3375181
CAS No.: 1076195-50-0
M. Wt: 126.16 g/mol
InChI Key: IYZHSRBTZXDIHP-RXMQYKEDSA-N
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Description

(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS No: 1076195-50-0) is a chiral pyrazole derivative with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . Its specific rotation and its role as a synthetic building block make it a compound of significant interest in medicinal chemistry and drug discovery. The core structural motif of this compound, the pyrazole ring, is a privileged scaffold in pharmaceutical development . Pyrazole-containing compounds are found in a wide spectrum of biologically active molecules and several FDA-approved drugs, demonstrating diverse therapeutic activities such as anticancer, anti-inflammatory, and antimicrobial effects . This particular enantiomer serves as a key chiral intermediate for researchers synthesizing and optimizing novel bioactive molecules, especially those targeting specific enzymes or receptors where stereochemistry is critical for activity . Pyrazole derivatives are frequently investigated for their antiproliferative properties against various tumor cell lines and as inhibitors of metalloproteinases, such as meprin α and β, which are emerging targets in cancer and fibrotic diseases . The structural features of this compound provide a versatile template for further chemical functionalization, allowing for extensive structure-activity relationship (SAR) studies . This product is provided For Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use. Handle with care, referring to the Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(1-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-4-8(2)7-6/h3-5,9H,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZHSRBTZXDIHP-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NN(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076195-50-0
Record name (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
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Synthetic Methodologies for 1r 1 1 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol and Chiral Pyrazole Scaffolds

Classical Approaches to Pyrazole (B372694) Ring Construction

The foundational methods for constructing the pyrazole ring have been well-established for over a century and remain central to the synthesis of a vast array of pyrazole derivatives. These classical approaches primarily involve the condensation of a C3-dicarbonyl synthon with a hydrazine-based N-N synthon.

Cyclocondensation Reactions of 1,3-Biselectrophilic Compounds with Hydrazine (B178648) Derivatives

The most common and versatile method for pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives. beilstein-journals.orgnih.govnih.govgsconlinepress.com This reaction, often referred to as the Knorr pyrazole synthesis, can be modulated to control the regioselectivity of the final product, which is a crucial consideration when using unsymmetrical dicarbonyl compounds and substituted hydrazines. beilstein-journals.orgnih.govnih.gov

The reaction of a 1,3-diketone with a monosubstituted hydrazine, such as methylhydrazine, can theoretically lead to two regioisomeric pyrazoles. The regiochemical outcome is influenced by several factors, including the nature of the substituents on the diketone, the reaction conditions (pH, solvent), and the steric and electronic properties of the hydrazine derivative. beilstein-journals.orgnih.govnih.gov For instance, the condensation of an unsymmetrical 1,3-diketone with methylhydrazine can yield either the 1,3,5-trisubstituted or the 1,3,5-trisubstituted pyrazole, depending on which carbonyl group undergoes the initial nucleophilic attack by the more nucleophilic nitrogen of methylhydrazine.

To achieve the synthesis of a chiral pyrazole such as (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol via this route, one could envision starting from a chiral 1,3-dicarbonyl precursor. For example, the cyclocondensation of a chiral β-hydroxy-β',γ'-unsaturated ketone with methylhydrazine could potentially lead to the desired chiral alcohol after pyrazole formation. However, controlling the regioselectivity and maintaining the stereochemical integrity of the chiral center throughout the reaction sequence are significant challenges that need to be addressed.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeProduct(s)Key Features
AcetylacetonePhenylhydrazine (B124118)1,3-Dimethyl-5-phenyl-1H-pyrazole and 1,5-Dimethyl-3-phenyl-1H-pyrazoleClassic example showing potential for regioisomers.
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazine1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole (major) and 1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole (minor)Regioselectivity is directed by the electrophilicity of the carbonyl carbons.
1,3-Bis(het)arylmonothio-1,3-diketonesArylhydrazines1-Aryl-3,5-bis(het)arylpyrazolesHighly regioselective synthesis based on the differential reactivity of the carbonyl and thiocarbonyl groups. nih.gov

This table presents illustrative examples of the cyclocondensation reaction and does not represent an exhaustive list.

[3+2] Cycloaddition Reactions of Diazo Compounds with Alkynes

Another fundamental approach to the pyrazole ring system is the [3+2] cycloaddition reaction between a diazo compound and an alkyne. beilstein-journals.org This method is particularly useful for accessing pyrazoles with specific substitution patterns that may be difficult to achieve through cyclocondensation reactions. The regioselectivity of this cycloaddition is governed by the electronic properties of both the diazo compound and the alkyne.

In the context of synthesizing chiral pyrazoles, this strategy can be employed by using either a chiral diazo compound or a chiral alkyne. For instance, the reaction of a chiral α-diazo ester with an alkyne could lead to a pyrazole with a chiral substituent derived from the ester. A notable advancement in this area involves a cascade reaction of α-chiral tosylhydrazones with terminal alkynes, which proceeds through an in situ generated diazo compound, followed by a 1,3-dipolar cycloaddition and a nih.govresearch-nexus.net-sigmatropic rearrangement to yield chiral pyrazoles with a stereogenic center attached to a nitrogen atom. uniovi.es

Table 2: Examples of [3+2] Cycloaddition Reactions for Pyrazole Synthesis

Diazo Compound SourceAlkyneProductKey Features
Ethyl diazoacetatePhenylacetyleneEthyl 5-phenyl-1H-pyrazole-3-carboxylate and Ethyl 3-phenyl-1H-pyrazole-5-carboxylateFormation of regioisomers is common.
TrimethylsilyldiazomethaneMethyl propiolate3-Carbomethoxy-5-(trimethylsilyl)pyrazoleProvides access to silyl-substituted pyrazoles for further functionalization.
α-Chiral tosylhydrazonesTerminal alkynesChiral N-substituted pyrazolesStereoretentive synthesis of chiral pyrazoles. uniovi.es

This table provides representative examples of the [3+2] cycloaddition approach.

Strategies for Functionalized Pyrazole Synthesis

The synthesis of functionalized pyrazoles often requires the use of precursors that already contain the desired functional groups or can be easily converted to them. One common strategy is to employ substituted 1,3-dicarbonyl compounds in cyclocondensation reactions. For example, using a β-keto ester as the 1,3-dicarbonyl component leads to the formation of pyrazolones, which are versatile intermediates for further functionalization.

For the synthesis of this compound, a plausible retrosynthetic analysis would involve the stereoselective reduction of the corresponding ketone, 1-(1-methyl-1H-pyrazol-3-yl)ethanone. This ketone can be synthesized through the cyclocondensation of 2,4-pentanedione with methylhydrazine, which typically yields a mixture of 1,3,5-trimethylpyrazole (B15565) and 1,4,5-trimethylpyrazole. Separation of the desired regioisomer followed by further synthetic manipulations would be necessary.

Alternatively, functionalization of the pre-formed pyrazole ring is a powerful strategy. This can involve electrophilic substitution reactions, such as nitration or halogenation, at the C4 position, or metalation-mediated functionalization at various positions of the pyrazole ring.

Advanced Synthetic Strategies for Pyrazole Derivatives

In recent years, there has been a significant shift towards the development of more efficient, sustainable, and environmentally friendly methods for the synthesis of pyrazole derivatives. These advanced strategies often offer advantages in terms of reaction times, yields, and safety profiles compared to classical methods.

Green Chemistry Protocols

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles. bohrium.commdpi.com These protocols focus on the use of safer solvents (such as water or ethanol), the development of catalyst-free or recyclable catalytic systems, and the use of energy-efficient reaction conditions. bohrium.commdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of pyrazoles. gsconlinepress.commdpi.comacs.orgdergipark.org.trresearchgate.netresearchgate.netnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. mdpi.comacs.orgdergipark.org.trresearchgate.netresearchgate.netnih.gov

The synthesis of pyrazoles via cyclocondensation reactions is particularly well-suited for microwave assistance. For example, the reaction of 1,3-diketones with hydrazines can be carried out efficiently under solvent-free conditions or in a minimal amount of a high-boiling solvent, such as dimethylformamide (DMF) or ethylene (B1197577) glycol, upon microwave irradiation. mdpi.com This approach not only accelerates the reaction but also aligns with the principles of green chemistry by reducing solvent waste.

The application of microwave-assisted synthesis to the preparation of chiral pyrazoles is an area of growing interest. While direct asymmetric synthesis under microwave conditions can be challenging, the rapid and efficient synthesis of chiral precursors or the racemic pyrazole product, which can then be resolved, is a viable strategy.

Table 3: Examples of Microwave-Assisted Pyrazole Synthesis

ReactantsConditionsProductKey Advantages
Chalcones and hydrazine hydrateAcetic acid, ethanol (B145695), microwavePyrazole derivativesRapid and efficient synthesis of pyrazole derivatives from readily available starting materials. nih.gov
1,3-Diketones and hydrazinesSolvent-free, microwaveSubstituted pyrazolesReduced reaction times, higher yields, and environmentally friendly conditions.
α,β-Unsaturated ketones and tosylhydrazonesK2CO3, DMF, microwave3,5-Disubstituted-1H-pyrazoles"One-pot" synthesis with simplified work-up. mdpi.com

This table highlights some examples of the application of microwave irradiation in pyrazole synthesis.

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation in organic synthesis represents a significant advancement in green chemistry. eurekaselect.com This technique utilizes high-frequency sound waves to induce acoustic cavitation, which can dramatically enhance reaction rates, improve yields, and reduce reaction times, often under milder conditions than conventional heating. rsc.orgnih.gov Ultrasound-assisted synthesis is particularly beneficial for preparing heterocyclic compounds like pyrazoles, offering an energy-efficient alternative that can minimize solvent usage and by-product formation. eurekaselect.comresearchgate.net

Research has demonstrated the utility of ultrasound in various pyrazole synthesis strategies. For instance, it has been successfully employed in the one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones and in facilitating the creation of pyrazoline derivatives from chalcones. nih.gov These methods often proceed with high efficiency and minimal waste. nih.gov While direct ultrasound-assisted synthesis of this compound is not extensively detailed, the principles are broadly applicable to the synthesis of diverse pyrazole scaffolds, including those with chiral centers. rsc.orgnih.gov

Table 1: Examples of Ultrasound-Assisted Pyrazole Synthesis

Product Type Reactants Conditions Key Advantages
Pyrazoline Derivatives Chalcones, Hydrazines Ultrasound irradiation Reduced energy consumption, shorter reaction times, less solvent waste. nih.gov
Pyrazole-Oxadiazole Hybrids Pyrazole intermediates, Benzohydrazides Microwave or Ultrasound Shorter reaction times (minutes vs. hours), improved yields. nih.gov
Pyrano[2,3-c]pyrazoles Pyrazolone, Aldehydes, Malononitrile Ultrasound irradiation Rapid, efficient, antioxidant/antifungal activity.
Mechanochemical Approaches

Mechanochemical synthesis, which involves inducing reactions through mechanical force such as grinding or milling, is an emerging sustainable technique. rsc.orgrsc.org This solvent-free approach offers distinct advantages in terms of environmental sustainability by eliminating the need for bulk solvents, thereby reducing waste generation. rsc.org Although less frequently utilized for pyrazole synthesis compared to microwave or ultrasound techniques, mechanochemical activation is a valuable green alternative. rsc.orgrsc.org

The process typically involves the grinding of solid reactants, sometimes with a catalytic amount of a substance, to initiate a chemical transformation. This method has been highlighted in reviews focusing on advanced synthesis of pyrazole derivatives, particularly those with applications in medicinal chemistry, such as anticancer agents. rsc.org The direct application of mechanochemistry to produce chiral pyrazole alcohols is an area with potential for future development.

Solvent-Free Techniques

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce environmental pollution by eliminating the use of organic solvents. rsc.org These reactions are often conducted by heating a mixture of neat reactants or through other energy inputs like microwave or ultrasound irradiation. researchgate.net Several solvent-free methods for the synthesis of pyrazole derivatives have been reported, showcasing high efficiency, excellent yields, and simple work-up procedures. rsc.orgresearchgate.net

One notable example is the solvent-free condensation of 1,3-dicarbonyl compounds with hydrazine derivatives to produce 1,3,5-trisubstituted pyrazoles. researchgate.net Another efficient method is the one-pot, three-component synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene (B1206846) aminals under reflux conditions without any solvent or catalyst. rsc.org These protocols are often environmentally benign and suitable for large-scale production. rsc.org

Table 2: Comparison of Solvent-Free Pyrazole Synthesis Methods

Method Reactants Conditions Product Yield
Neat Condensation researchgate.net 2,2′,6,6′-tetramethyl-3,5-heptanedione, hydrazine monohydrate Heat (70°C), 2h 3,5-di-tert-Butyl-1H-pyrazole 89%
Three-Component Reaction rsc.org Heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, triethoxymethane Reflux, solvent-free, catalyst-free 1H-pyrazol-5(4H)-one-based HKAs Excellent
Grinding with Alumina mdpi.com 1H-pyrazole, 1-phenylprop-2-yn-1-one Room temperature, 24h 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one 52%

Catalytic Methods in Pyrazole Synthesis

Catalysis is pivotal in modern organic synthesis, enabling the efficient and selective construction of complex molecules. For the synthesis of chiral pyrazoles, catalytic methods are indispensable for controlling stereochemistry and achieving high enantioselectivity. Various catalytic strategies, including enzymatic, photocatalytic, and transition-metal-catalyzed routes, have been developed for the synthesis and functionalization of the pyrazole core.

Enzymatic Catalysis for Pyrazole Derivatives

Enzymatic catalysis offers a highly selective and environmentally friendly approach to synthesizing chiral molecules. While the use of pyrazole derivatives as enzyme inhibitors is well-documented, the application of enzymes for the direct synthesis of the pyrazole scaffold is a developing field. nih.gov The potential for biocatalysis lies in its ability to perform highly stereoselective transformations under mild conditions. Future research may focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of chiral pyrazole alcohols like this compound.

Photocatalysis in Pyrazole Synthesis

Visible-light photocatalysis has recently emerged as a powerful and green tool for organic synthesis. researchgate.net This methodology harnesses the energy of light to drive chemical reactions, often under very mild conditions and with high selectivity. mdpi.com The synthesis of pyrazole derivatives using photocatalysis has been demonstrated through various reaction pathways, providing an eco-friendly alternative to traditional methods. researchgate.netmdpi.com

Enantioselective photocatalysis is a particularly exciting frontier, enabling the construction of chiral cyclic compounds with high stereocontrol. mdpi.com For example, chiral iridium complexes have been used as photosensitizers in enantioselective [2+2] photocycloaddition reactions. mdpi.com Although specific examples for the synthesis of this compound are not prominent, the development of asymmetric photocatalytic methods holds significant promise for accessing such chiral pyrazole scaffolds. mdpi.com

Table 3: Overview of Photocatalytic Methods for Heterocycle Synthesis

Reaction Type Catalyst System Conditions Product Type Key Features
Enantioselective [2+2] Photocycloaddition mdpi.com Chiral Iridium(III) photosensitizer Blue LED irradiation Chiral 4-membered rings Good yields and high enantioselectivity (up to 91% ee).
Asymmetric Diels-Alder Reaction mdpi.com Chiral N-triflyl phosphoramide (B1221513) anion Blue LED irradiation (λ = 470 nm) Bicyclic structures Good yields and enantioselectivity.
Transition Metal-Catalyzed Routes

Transition-metal catalysis is one of the most robust and versatile tools for the synthesis of functionalized heterocyclic compounds. nih.govnih.gov These methods provide efficient pathways for forming new carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the pyrazole ring and introducing substituents. nih.gov

A prominent strategy in recent years is the direct C-H functionalization of the pyrazole ring. nih.gov This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and convergent. nih.gov Various transition metals, including palladium, copper, rhodium, and iridium, have been shown to be effective catalysts for these transformations. nih.govrsc.org

For the synthesis of chiral pyrazoles, transition-metal catalysis can be combined with chiral ligands or auxiliaries to induce asymmetry. A notable strategy for preparing N-chiral pyrazoles involves a cascade reaction sequence of 1,3-dipolar cycloaddition followed by a nih.govmdpi.com-sigmatropic rearrangement, starting from α-chiral tosylhydrazones and terminal alkynes. uniovi.esnih.gov This method allows for the stereoretentive transfer of a stereogenic center to the nitrogen atom of the pyrazole ring. uniovi.esnih.gov

Table 4: Selected Transition Metal-Catalyzed Reactions for Pyrazole Synthesis

Catalyst/Metal Reaction Type Substrates Significance
Various (Pd, Cu, Rh, Ni, Co, Ir) nih.gov Cross-coupling via carbene migratory insertion Organometallic species, diazo compounds Forms C-C single or C=C double bonds efficiently.
Copper(I) nih.gov Electrophilic cyclization α,β-alkynic hydrazones Provides regioselective synthesis of substituted pyrazoles.
Palladium(II) nih.gov Cycloisomerization Allenyl ketones Efficiently forms furan (B31954) rings, a related five-membered heterocycle.

Multicomponent Reactions (MCRs) for Pyrazole Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules like pyrazoles. These reactions are highly valued for their ability to rapidly generate molecular diversity from simple and readily available starting materials.

One of the most classical and widely used methods for pyrazole synthesis is the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. This approach can be integrated into an MCR format by generating the 1,3-dicarbonyl compound in situ. For instance, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which then undergo cyclization with a hydrazine to yield the pyrazole ring in a one-pot process. A limitation of this method when using substituted hydrazines, such as methylhydrazine, is the potential formation of regioisomeric products.

To overcome the regioselectivity challenges, alternative MCR strategies have been developed. For example, the reaction of enaminones, hydrazine, and aryl halides under copper catalysis provides a route to 1,3-substituted pyrazoles. Another approach involves the in situ generation of hydrazines from arylboronic acids and a protected diimide, followed by cyclocondensation with a 1,3-dicarbonyl compound.

Recent advancements in MCRs have also focused on the use of more environmentally friendly conditions and catalysts. For instance, the synthesis of pyrazole-4-carbonitrile derivatives has been achieved through a multicomponent reaction of aromatic aldehydes, malononitrile, and phenylhydrazine under solvent-free conditions using an engineered polyvinyl alcohol catalyst. rsc.org This catalyst demonstrates high activity and can be recycled multiple times, highlighting the green chemistry aspects of modern MCRs. rsc.org

Below is a table summarizing various multicomponent strategies for pyrazole synthesis:

Reactants Key Features Catalyst/Conditions Products
Enolate, Carboxylic acid chloride, HydrazineIn situ generation of 1,3-diketoneLiHMDS3,4,5-substituted pyrazoles
Aldehyde, β-ketoester, HydrazineEfficient assembly of persubstituted pyrazolesYb(PFO)₃Persubstituted pyrazoles
Enaminone, Hydrazine, Aryl halideAccess to 1,3-disubstituted pyrazolesCopper catalyst1,3-disubstituted pyrazoles
Aromatic aldehyde, Malononitrile, PhenylhydrazineSolvent-free, green synthesisEngineered polyvinyl alcoholPyrazole-4-carbonitriles rsc.org

Enantioselective Synthesis of Chiral Pyrazole Alcohols

The synthesis of chiral molecules in an enantiomerically pure form is crucial for their application in pharmacology and other fields. The enantioselective synthesis of chiral pyrazole alcohols, such as this compound, can be approached through several strategic disconnections, primarily focusing on the creation of the stereogenic carbinol center.

Asymmetric Transformations to Establish Stereogenic Centers at Carbon

A primary strategy for the synthesis of chiral alcohols is the asymmetric reduction of a prochiral ketone. For the target molecule, this would involve the enantioselective reduction of 1-(1-methyl-1H-pyrazol-3-yl)ethanone. A powerful and widely used method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source. rsc.orginsuf.orgtcichemicals.comnih.govorganic-chemistry.org These catalysts are known for their high enantioselectivity in the reduction of a wide range of ketones, including heteroaryl ketones. insuf.orgnih.gov The predictable stereochemical outcome of the CBS reduction makes it a highly attractive method for accessing either enantiomer of the desired alcohol.

Another prominent method for the asymmetric reduction of ketones is the Noyori asymmetric hydrogenation. synarchive.comchem-station.com This reaction typically utilizes a ruthenium catalyst complexed with a chiral BINAP ligand and a diamine. It is highly efficient for the reduction of various ketones, including those with heteroaromatic substituents. synarchive.comchem-station.com

Alternatively, the stereocenter can be established through the asymmetric addition of a nucleophile to a prochiral aldehyde. In the context of synthesizing this compound, this would involve the enantioselective addition of a methyl group to 1-methyl-1H-pyrazole-3-carbaldehyde. This can be achieved using organometallic reagents, such as methyl Grignard or methyllithium, in the presence of a chiral ligand or catalyst.

Stereocontrol in Pyrazole Ring Formation

While less common for establishing a stereocenter on a side chain, it is conceptually possible to control the stereochemistry during the formation of the pyrazole ring itself if one of the precursors is chiral and the reaction proceeds in a diastereoselective manner. For example, a multicomponent reaction could involve a chiral building block that directs the stereochemical outcome of a subsequent transformation on a substituent. However, for a simple chiral alcohol like this compound, this approach is less direct than the asymmetric functionalization of a pre-formed pyrazole.

Application of Chiral Auxiliaries and Catalysts in the Synthesis of this compound

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of chiral pyrazole derivatives, tert-butanesulfinamide has been employed as an effective chiral auxiliary. insuf.org The synthesis begins with the condensation of a chiral tert-butanesulfinamide with an aldehyde to form a chiral sulfinylimine. Stereoselective addition of a nucleophile to this imine, followed by removal of the sulfinyl group, yields a chiral amine. This chiral amine can then be used to construct the pyrazole ring. While this specific example leads to a chiral center attached to a nitrogen atom, the principle can be adapted to create carbon stereocenters.

As mentioned in section 2.3.1, chiral catalysts play a pivotal role in the enantioselective synthesis of the target alcohol. The Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts is a highly effective method for the asymmetric reduction of prochiral ketones. rsc.orginsuf.orgtcichemicals.comnih.govorganic-chemistry.org These catalysts, derived from chiral amino alcohols, create a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the alcohol. The mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine, which then coordinates to the ketone, facilitating a stereoselective hydride transfer. insuf.org

The following table highlights some chiral catalysts and auxiliaries relevant to the synthesis of chiral pyrazole alcohols:

Catalyst/Auxiliary Reaction Type Key Features
Chiral Oxazaborolidine (CBS) rsc.orginsuf.orgtcichemicals.comnih.govorganic-chemistry.orgAsymmetric Ketone ReductionHigh enantioselectivity for a broad range of ketones.
Noyori Ru-BINAP Catalyst synarchive.comchem-station.comAsymmetric Ketone HydrogenationHigh efficiency and chemoselectivity.
tert-Butanesulfinamide insuf.orgChiral AuxiliaryDirects stereoselective nucleophilic additions.

Development of Novel Methods for Accessing Enantioenriched Pyrazole Derivatives

The field of asymmetric synthesis is continually evolving, with new catalysts and methodologies being developed to improve efficiency, selectivity, and substrate scope. For the synthesis of enantioenriched pyrazole derivatives, organocatalysis has emerged as a powerful tool. Chiral amines, thioureas, and squaramides have been successfully employed in various asymmetric transformations on pyrazole-containing substrates.

For instance, cinchona alkaloid-derived catalysts have been used for the enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles through a tandem Michael addition and Thorpe-Ziegler type reaction. While this example does not directly produce a chiral alcohol, it demonstrates the potential of organocatalysis in creating complex chiral pyrazole scaffolds with high enantioselectivity.

Derivatization from Precursors Bearing the Pyrazole Core

An alternative and often more practical approach to synthesizing this compound is to start with a pre-functionalized pyrazole and then introduce the chiral ethanol moiety. This strategy allows for the late-stage introduction of chirality, which can be advantageous in a multi-step synthesis.

A plausible precursor for this approach is 1-methyl-1H-pyrazole-3-carbaldehyde or 1-(1-methyl-1H-pyrazol-3-yl)ethanone. The synthesis of such precursors can be achieved through various methods, including the Vilsmeier-Haack reaction on a suitable pyrazole precursor to introduce a formyl group.

Once the aldehyde or ketone is in hand, the chiral alcohol can be synthesized via the asymmetric methods discussed previously (asymmetric methylation or reduction). Another route involves the derivatization of other functional groups on the pyrazole ring. For example, a pyrazole-3-carboxylic acid or its ester derivative could be a starting point. The carboxylic acid could be reduced to the corresponding primary alcohol, which is then oxidized to the aldehyde. Subsequent asymmetric methylation would yield the target chiral secondary alcohol.

Functionalization of the pyrazole ring can also be achieved through metallation-electrophilic quench sequences. For instance, direct lithiation of the pyrazole ring at a specific position followed by reaction with an electrophile can introduce various functional groups. This method could be used to introduce the acetyl or a related group that can be converted to the desired chiral ethanol substituent.

Chemical Reactivity and Advanced Derivatization of 1r 1 1 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol

Reactions Involving the Hydroxyl Group of the Ethan-1-ol Moiety

The secondary alcohol functionality in (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a key handle for a variety of chemical transformations, including esterification, etherification, and oxidation. These reactions allow for the introduction of diverse functional groups, altering the molecule's steric and electronic properties.

Esterification and Etherification

The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst or a coupling agent, to form the corresponding esters. Similarly, etherification can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first converted to its alkoxide and then reacted with an alkyl halide. These reactions are fundamental in modifying the polarity and biological activity of the parent molecule.

While specific studies on the esterification of this compound are not extensively detailed in the available literature, the general principles of alcohol esterification are well-established. For instance, pyrazole-3-carboxylic acids can be readily converted to their corresponding esters by reaction with various alcohols. researchgate.netgoogle.com This suggests that the reverse reaction, the esterification of the pyrazolyl ethanol (B145695), would proceed under standard conditions.

Reaction Type Reagents General Conditions Product Type
EsterificationCarboxylic Acid, Acid Catalyst (e.g., H₂SO₄)HeatingPyrazolyl Ester
EsterificationAcyl Halide, Base (e.g., Pyridine)Room TemperaturePyrazolyl Ester
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl HalideAnhydrous SolventPyrazolyl Ether

Oxidation Reactions

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one. The choice of oxidizing agent is crucial to prevent over-oxidation or side reactions on the pyrazole (B372694) ring. Milder oxidizing agents are generally preferred for this transformation.

Common reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). libretexts.orglibretexts.orgmasterorganicchemistry.comorganicchemistrytutor.com These reagents are known for their high selectivity and compatibility with a wide range of functional groups. The oxidation of other 2-(pyrazolyl)ethanols has been reported, leading to the corresponding ketones or carboxylic acids depending on the oxidant and the position of the substituent on the pyrazole ring. researchgate.netresearchgate.net

Oxidizing Agent Typical Solvent Reaction Conditions Product
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Room Temperature1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room Temperature1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one

Reactivity of the Pyrazole Ring System

The 1-methyl-1H-pyrazole ring in the target molecule is an electron-rich aromatic system, making it susceptible to various electrophilic substitution reactions. The position of substitution is influenced by the electronic effects of the existing substituents. The presence of the methyl group at the N-1 position and the 1-hydroxyethyl group at the C-3 position directs incoming electrophiles primarily to the C-4 position. wikipedia.org

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

Electrophilic aromatic substitution is a cornerstone of pyrazole chemistry, allowing for the introduction of a wide range of functional groups onto the heterocyclic core. wikipedia.org Common electrophilic substitution reactions include halogenation, nitration, and formylation.

Halogenation: Pyrazoles can be readily halogenated at the C-4 position using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.netbeilstein-archives.org For instance, bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with NBS occurs under mild conditions. enamine.net

Nitration: Nitration of the pyrazole ring can be achieved using a mixture of nitric acid and sulfuric acid, or with milder nitrating agents like acetyl nitrate, which can lead to the formation of 4-nitropyrazole derivatives. researchgate.netnih.govchemicalbook.com

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group at the C-4 position of the pyrazole ring, yielding the corresponding 4-carbaldehyde. researchgate.netarkat-usa.orgijpcbs.comnih.gov

Reaction Reagent(s) Position of Substitution Product
BrominationN-Bromosuccinimide (NBS)C-44-Bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
NitrationHNO₃ / H₂SO₄C-41-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethan-1-ol
FormylationPOCl₃ / DMFC-41-(4-formyl-1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Nucleophilic Attacks on the Pyrazole Nucleus

The pyrazole ring is generally considered electron-rich and therefore less susceptible to nucleophilic attack unless it is activated by strongly electron-withdrawing groups or by quaternization of one of the nitrogen atoms to form a pyrazolium (B1228807) salt. Nucleophilic substitution reactions have been observed on N-nitropyrazoles, where the nitro group acts as a leaving group. pressbooks.pub While direct nucleophilic substitution on the non-activated pyrazole ring of this compound is unlikely, derivatization to a pyrazolium salt could open pathways for such transformations.

Functionalization at Specific Pyrazole Positions (e.g., C-4, C-5)

Beyond electrophilic substitution at C-4, functionalization at the C-5 position of the 1-methyl-1H-pyrazole ring can be achieved through metallation, typically lithiation, followed by quenching with an appropriate electrophile. The regioselectivity of lithiation of 1-methylpyrazole (B151067) is dependent on the reaction conditions. Under thermodynamically controlled conditions, lithiation preferentially occurs at the C-5 position. nih.govresearchgate.net This lithiated intermediate can then react with a variety of electrophiles to introduce functional groups at this position. enamine.netresearchgate.net

For example, the reaction of 1-methylpyrazole with n-butyllithium (n-BuLi) under thermodynamic control, followed by treatment with an electrophile such as an aldehyde, ketone, or carbon dioxide, can lead to the introduction of a new substituent at the C-5 position. nih.govresearchgate.net

Position Method Reagents Intermediate Example Electrophiles
C-4Electrophilic SubstitutionVaries (e.g., NBS, HNO₃/H₂SO₄)Sigma ComplexN/A
C-5Lithiation-Electrophilic Quench1. n-BuLi (thermodynamic control) 2. Electrophile (E⁺)5-Lithio-1-methyl-1H-pyrazoleCO₂, Aldehydes, Ketones, Alkyl Halides

Formation of Complex Molecular Architectures and Fused Systems

The bifunctional nature of This compound , possessing both a nucleophilic hydroxyl group and an aromatic N-heterocyclic ring, makes it a candidate for constructing intricate molecular structures, including fused heterocyclic systems. The pyrazole ring itself can participate in various reactions, while the alcohol moiety provides a key handle for building out molecular complexity.

Generally, the synthesis of fused pyrazole systems such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrrolo[2,3-c]pyrazoles involves precursors like aminopyrazoles or pyrazole carbaldehydes that undergo cyclocondensation reactions. semanticscholar.orgnih.gov While not a direct precursor in these common pathways, the hydroxyl group of This compound could be oxidized to the corresponding ketone, 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one . This ketone could then undergo further functionalization, for instance, through alpha-halogenation or condensation reactions, to generate intermediates suitable for cyclization into fused systems.

Another potential pathway involves the activation of the pyrazole ring. The N-heterocyclic structure of pyrazoles allows them to act as ligands, coordinating with metal centers to catalyze or participate in reactions that build molecular complexity. researchgate.net The chiral alcohol could serve to create a chiral ligand environment, influencing the stereochemical outcome of such metal-catalyzed processes.

Synthesis of Analogs and Structurally Related Pyrazole Derivatives

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, and derivatives are explored for a wide range of biological activities. nih.govnih.govThis compound serves as a valuable chiral building block for the synthesis of structurally related pyrazole derivatives, where modification of the alcohol moiety can lead to a diverse library of new chemical entities.

The secondary alcohol is a prime site for derivatization. Standard organic transformations can be applied to generate a variety of analogs. For example, esterification or etherification reactions would yield analogs with modified steric and electronic properties. The stereocenter at the alcohol carbon is a key feature; its integrity can be maintained throughout synthetic sequences, leading to enantiomerically pure final products. This is crucial in pharmaceutical development, where different enantiomers of a chiral drug can have vastly different biological activities.

The concept of a chiral auxiliary is central to asymmetric synthesis, where a temporary chiral group directs the stereoselective formation of a new stereocenter. wikipedia.orgsigmaaldrich.com Given its "(1R)" configuration, This compound has the potential to be used as a chiral auxiliary. It could be temporarily attached to a prochiral molecule to guide a subsequent diastereoselective reaction. After the desired stereochemistry is set, the auxiliary can be cleaved and potentially recovered.

Below is a table of potential analogs that could be synthesized from This compound , based on established chemical transformations of secondary alcohols.

Analog Type Potential Synthetic Reaction Resulting Functional Group Potential Application
EstersAcylation with acid chlorides or anhydridesEster (-O-C=O)Prodrug design, modification of solubility
EthersWilliamson ether synthesis (alkylation)Ether (-O-R)Altering lipophilicity and metabolic stability
KetonesOxidation (e.g., Swern, PCC)Ketone (C=O)Intermediate for further C-C bond formation
AminesReductive amination (after oxidation to ketone)Amine (-NHR)Introduction of basic centers, hydrogen bonding
HalidesSubstitution (e.g., with SOCl₂)Alkyl Halide (-X)Precursor for nucleophilic substitution reactions

The synthesis of these derivatives would leverage the inherent chirality of the starting material to produce a range of structurally diverse and enantiomerically defined pyrazole compounds for further investigation in materials science or as potential therapeutic agents.

Coordination Chemistry and Catalytic Applications of Pyrazole Derived Ligands

Pyrazoles as Ligands in Transition Metal Chemistry

Pyrazole (B372694) and its derivatives are a significant class of N-heterocyclic compounds that have been extensively used as ligands in coordination chemistry. nih.govresearchgate.net Their versatility stems from the presence of two nitrogen atoms within the five-membered aromatic ring, which can coordinate to metal centers. The ease of functionalization of the pyrazole ring allows for the synthesis of a wide array of ligands with tailored steric and electronic properties, making them valuable in fields ranging from materials science to homogeneous catalysis. nih.gov

Coordination Modes of Pyrazole Ligands

The pyrazole moiety can coordinate to a metal center in several ways. As a neutral molecule, it typically acts as a monodentate ligand through its sp²-hybridized pyridinic nitrogen atom. Upon deprotonation, the resulting pyrazolate anion is an excellent bridging ligand, capable of linking two or more metal centers in an exo-bidentate fashion, leading to the formation of dinuclear or polynuclear complexes. ekb.eg

For a substituted pyrazole like (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, which possesses both a pyrazole nitrogen and an alcohol oxygen, the most probable coordination mode is as a neutral N,O-bidentate chelating ligand. This chelation would form a stable five-membered ring with the metal center, a common and favorable arrangement in coordination chemistry. The coordination would involve the pyridinic nitrogen of the pyrazole ring and the oxygen atom of the hydroxyl group.

Table 1: Common Coordination Modes of Pyrazole-Based Ligands

Coordination Mode Description Example Structure
Monodentate The pyrazole ligand binds to a single metal center through one of its nitrogen atoms. M-N(pz)
Bidentate (Chelating) A functionalized pyrazole ligand binds to a single metal center through two donor atoms (e.g., N,N or N,O). M-(N,O-pz)

| Bidentate (Bridging) | The pyrazolate anion bridges two metal centers, with each nitrogen coordinating to a different metal. | M-(μ-pz)-M' |

Design of Chiral Pyrazole-Based Ligands

The development of chiral ligands is fundamental to asymmetric catalysis, where the goal is to synthesize a single enantiomer of a chiral product. nih.govresearchgate.net The design of such ligands often involves introducing stereogenic centers into the ligand framework to create a chiral environment around the coordinated metal ion. acs.org In the case of this compound, the chirality is conferred by the stereocenter at the carbon atom bearing the hydroxyl group.

Key principles in the design of chiral ligands like this include:

Proximity of the Chiral Center: The chiral center is directly attached to the coordinating alcohol group, placing it in close proximity to the metal's active site. This positioning is crucial for effective stereochemical communication during the catalytic cycle, influencing the facial selectivity of substrate binding.

Rigidity and Conformation: The formation of a five-membered chelate ring upon N,O-coordination imparts a degree of rigidity to the metal-ligand complex. This rigidity helps to limit the number of possible conformations, leading to a more defined and predictable chiral pocket that can effectively discriminate between the prochiral faces of a substrate.

Modularity: Pyrazole-based ligands are highly modular. The steric and electronic properties can be fine-tuned by modifying substituents on the pyrazole ring or the chiral side chain. researchgate.net For instance, the methyl group on the pyrazole nitrogen in this compound influences the ligand's electronic properties and solubility.

The ultimate goal of this design is to create a catalyst where the chiral ligand modifies the reactivity and selectivity of the metal center, compelling the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other. nih.gov

Synthesis and Characterization of Metal Complexes with Pyrazole Derivatives

The synthesis of transition metal complexes with pyrazole-derived ligands is typically straightforward. mdpi.com The most common method involves the reaction of the desired ligand with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. mdpi.comresearchgate.net For an N,O-bidentate ligand like this compound, the synthesis of a dichloropalladium(II) complex, for example, would likely proceed as follows:

2 this compound + PdCl₂(CH₃CN)₂ → [PdCl₂{(R)-pz-EtOH}₂] + 2 CH₃CN

Characterization of the resulting metal complexes relies on a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the coordination of the ligand to the metal center. Upon coordination, shifts in the resonance of protons and carbons near the donor atoms (the pyrazole ring and the CH-OH group) are typically observed. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyrazole ring and the O-H stretch of the alcohol group upon complexation can provide evidence of coordination. researchgate.net

Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the stoichiometry and composition of the synthesized complexes. nih.gov

Catalytic Properties of Pyrazole Metal Complexes

Metal complexes featuring pyrazole-based ligands have demonstrated significant utility as catalysts in a wide range of organic transformations. mdpi.comafricaresearchconnects.com The ability to systematically modify the ligand structure allows for the fine-tuning of the catalyst's performance.

Role of Pyrazole Ligands in Modulating Catalytic Activity and Selectivity

Electronic Effects: The pyrazole ring is a good σ-donor, which can influence the electron density at the metal center. This, in turn, affects the metal's reactivity towards substrates. The substituents on the pyrazole ring can be varied to modulate this donor strength.

Steric Effects: The steric bulk of the ligand can control substrate access to the metal's active site and influence the stability of catalytic intermediates. In a chiral ligand like this compound, the chiral environment created by the ligand is the primary determinant of enantioselectivity in asymmetric reactions. rsc.org The ligand's conformation dictates how a prochiral substrate can approach and bind to the metal center, favoring one enantiomeric product pathway. rsc.org

In asymmetric transfer hydrogenation, for example, chiral N,O-ligands are believed to participate directly in the hydrogen transfer step, where the hydroxyl group can act as a proton source, facilitating a concerted transfer mechanism.

Applications in Organic Transformations

While direct catalytic applications of this compound are not reported, complexes of analogous chiral pyrazole-based ligands, particularly those with alcohol or oxazoline (B21484) functionalities, have been successfully employed in several key asymmetric organic transformations.

A prime example is the asymmetric transfer hydrogenation (ATH) of ketones . Ruthenium(II) and Iridium(III) complexes with chiral nitrogen-based ligands are highly effective catalysts for the reduction of prochiral ketones to chiral secondary alcohols using a hydrogen source like 2-propanol or formic acid. rsc.org The chiral pyrazole-alcohol ligand would be expected to form active catalysts for such transformations, with the potential for high enantioselectivity.

Table 2: Representative Catalytic Performance in Asymmetric Transfer Hydrogenation of Acetophenone using Analogous Chiral Ligands

Catalyst Precursor Chiral Ligand Type Substrate Product Yield (%) Enantiomeric Excess (%)
[RuCl₂(p-cymene)]₂ Chiral amino alcohol Acetophenone >95 up to 99
[IrCp*Cl₂]₂ Chiral diamine Acetophenone >98 up to 98

Data is representative of analogous systems and serves to illustrate the potential application.

Other potential applications for metal complexes of this compound could include various C-C and C-N bond-forming reactions, where chiral metal catalysts are frequently employed to control stereochemistry.

Lack of Specific Research on "this compound" in Specified Catalytic Applications

Following a comprehensive search of available scientific literature, there is currently no specific research data or detailed findings directly linking the chemical compound This compound to the catalytic applications outlined in the requested article structure. While the broader class of pyrazole-derived ligands is well-documented in coordination chemistry and catalysis, information focusing solely on this specific chiral alcohol in cross-coupling, hydrogenation, and C-H activation reactions is not present in the reviewed sources.

The field of coordination chemistry extensively utilizes pyrazole derivatives due to their versatile nature as N-donor ligands for various transition metals, including palladium, ruthenium, and iridium. These metal-ligand complexes are instrumental in a wide array of catalytic transformations. However, the specific role and performance of "this compound" as a ligand in the contexts of cross-coupling, hydrogenation, and C-H activation reactions have not been detailed in the available literature.

Similarly, the investigation into enantioselective catalysis often employs chiral ligands to induce stereoselectivity in chemical reactions. Chiral pyrazole-containing molecules are recognized for their potential in creating the necessary asymmetric environment around a metal center. Despite this, dedicated studies on the application of "this compound" for enantioselective catalysis within the specified reaction types are not found.

Consequently, the construction of an article with detailed research findings and data tables as per the provided outline is not feasible based on the current body of scientific literature. The available information pertains to the general class of pyrazole ligands rather than the specific compound of interest.

Advanced Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous characterization of novel chemical entities. For (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, a combination of methods provides a comprehensive understanding of its molecular architecture, from atomic connectivity to its three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in this compound can be established.

Detailed research findings from ¹H NMR would be expected to show distinct signals for each proton. The N-methyl group would appear as a sharp singlet, while the protons on the pyrazole (B372694) ring would present as doublets. The methine proton of the ethanol (B145695) side chain would likely appear as a quartet due to coupling with the adjacent methyl group, which in turn would be a doublet. The hydroxyl proton would be a broad singlet, its chemical shift being solvent-dependent.

¹³C NMR spectroscopy provides complementary information, showing separate signals for each unique carbon atom. The chemical shifts would confirm the presence of the pyrazole ring, the N-methyl group, and the two carbons of the ethanol side chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign these signals and confirm the bonding framework.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹H NMR
AssignmentPredicted δ (ppm)MultiplicityIntegration
CH(OH)~4.8 - 5.0Quartet (q)1H
Pyrazole H5~7.3 - 7.5Doublet (d)1H
Pyrazole H4~6.1 - 6.3Doublet (d)1H
N-CH₃~3.8 - 4.0Singlet (s)3H
CH(OH)-CH₃~1.5 - 1.7Doublet (d)3H
OHVariableSinglet (s, broad)1H
¹³C NMR
AssignmentPredicted δ (ppm)
Pyrazole C3~150 - 155
Pyrazole C5~128 - 132
Pyrazole C4~105 - 108
CH(OH)~63 - 67
N-CH₃~38 - 41
CH(OH)-CH₃~22 - 25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, allowing for the determination of its elemental formula (C₆H₁₀N₂O).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecular ion (M⁺) peak would be observed at an m/z corresponding to the molecular weight. Common fragmentation pathways for this molecule would likely include the loss of a water molecule ([M-H₂O]⁺) from the alcohol group, cleavage of the methyl group ([M-CH₃]⁺), and the breaking of the C-C bond between the pyrazole ring and the ethanol side chain. libretexts.orglibretexts.org These characteristic fragments help to confirm the presence of the hydroxyl and ethyl groups and their connectivity to the pyrazole core.

Table 2: Predicted Mass Spectrometry Fragments for this compound Note: Based on the molecular structure and common fragmentation principles.

m/z ValuePredicted Fragment IdentityNotes
126[C₆H₁₀N₂O]⁺Molecular Ion (M⁺)
111[M - CH₃]⁺Loss of a methyl group
108[M - H₂O]⁺Loss of water (dehydration)
81[C₄H₅N₂]⁺Fragment corresponding to the methylpyrazole ring after side-chain cleavage

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. mdpi.com C-H stretching vibrations for the aromatic pyrazole ring and aliphatic side chain would appear around 2850-3100 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. mdpi.com A significant C-O stretching band would also be present around 1050-1150 cm⁻¹. Raman spectroscopy would provide complementary data, particularly for the non-polar bonds of the pyrazole ring.

Table 3: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200 - 3600 (broad)O-H stretchAlcohol
2850 - 3100C-H stretchAliphatic and Aromatic
1400 - 1600C=N and C=C stretchPyrazole Ring
1050 - 1150C-O stretchAlcohol

UV-Visible Spectroscopy for Electronic Structure and Complex Formation

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. The pyrazole ring in this compound constitutes the primary chromophore. This aromatic heterocycle is expected to exhibit strong absorption bands in the UV region, typically around 200-250 nm, corresponding to π→π* transitions. rsc.orgphyschemres.org The alcohol side chain is an auxochrome and is not expected to contribute significantly to the absorption spectrum in this range. This technique is also valuable for studying the formation of metal complexes, as coordination to the nitrogen atoms of the pyrazole ring often leads to shifts in the absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a compound in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. researchgate.netnih.gov It would unambiguously confirm the (R) stereochemistry at the chiral center. Furthermore, it would reveal the solid-state conformation of the molecule and detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement. mdpi.com

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating molecular properties, complementing and predicting experimental results. Methods like Density Functional Theory (DFT) have become essential in studying pyrazole derivatives. eurasianjournals.comnih.govresearchgate.net

For this compound, theoretical studies can be employed to:

Optimize Molecular Geometry: Calculations can predict the most stable three-dimensional conformation of the molecule, including bond lengths and angles, which can be compared with X-ray crystallography data.

Predict Spectroscopic Data: Theoretical calculations can simulate NMR chemical shifts, IR vibrational frequencies, and UV-Visible electronic transitions. researchgate.netmdpi.com These predicted spectra are invaluable for aiding the interpretation of experimental data.

Analyze Electronic Structure: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability. researchgate.netnih.gov

Map Electrostatic Potential: Calculating the molecular electrostatic potential (MEP) surface identifies the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions like hydrogen bonding. nih.gov

These computational approaches offer deep insights into the molecule's intrinsic properties, guiding synthetic efforts and helping to rationalize its chemical behavior. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of molecular systems. eurasianjournals.comresearchgate.net By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between computational cost and accuracy. For this compound, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide fundamental insights into its structural and electronic nature. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole derivatives, DFT calculations have been shown to reproduce experimental structures with high fidelity. researchgate.netnih.gov

The optimization of this compound would define key geometric parameters. The pyrazole ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. nih.gov The ethan-1-ol substituent introduces conformational flexibility around the C-C and C-O single bonds. Based on studies of similar structures, such as 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, specific bond lengths and angles can be predicted. nih.gov These calculations are crucial for understanding the molecule's shape and steric profile, which in turn influence its interactions.

Below is a table of predicted geometric parameters for the optimized structure of this compound, based on data from analogous pyrazole derivatives. nih.govnih.gov

Table 1. Predicted Geometric Parameters from DFT Optimization.
ParameterAtoms InvolvedPredicted Value
Bond LengthN1-N2 (pyrazole)~1.35 Å
Bond LengthN2-C3 (pyrazole)~1.34 Å
Bond LengthC3-C4 (pyrazole)~1.42 Å
Bond LengthC4-C5 (pyrazole)~1.38 Å
Bond LengthC5-N1 (pyrazole)~1.36 Å
Bond LengthC3-C(ethan-1-ol)~1.51 Å
Bond AngleC5-N1-N2~112°
Bond AngleN1-N2-C3~105°
Bond AngleN2-C3-C4~111°

Frontier Molecular Orbital (FMO) theory is a cornerstone in describing chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.gov

For pyrazole derivatives, the HOMO is typically localized on the electron-rich pyrazole ring, indicating this moiety is the primary site for electrophilic attack. The LUMO, conversely, is often distributed more broadly across the molecule. nih.govacadpubl.eu In this compound, the HOMO is expected to have significant π-character from the pyrazole ring, while the LUMO would likely involve π*-antibonding orbitals. nih.gov The energy gap for similar pyrazole compounds has been calculated to be in the range of 3.4 to 7.0 eV, suggesting considerable electronic stability. nih.govdoaj.org

Table 2. Representative FMO Energies and Properties based on Analogous Compounds.
ParameterPredicted Value (eV)Significance
EHOMO-5.3 to -6.8Electron-donating ability
ELUMO-1.2 to +0.2Electron-accepting ability
HOMO-LUMO Gap (ΔE)~4.0 to 7.0Chemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. nih.govacadpubl.eu The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to denote different potential regions. Red indicates regions of high electron density and negative potential (favorable for electrophilic attack), while blue signifies areas of low electron density and positive potential (favorable for nucleophilic attack). Green represents neutral or weakly interacting regions. nih.gov

For this compound, the MEP map is expected to show distinct regions of varying potential. The most negative potential (red/orange) would be concentrated around the electronegative nitrogen atom (N2) of the pyrazole ring and the oxygen atom of the hydroxyl group. nih.govwuxiapptec.com These sites represent the primary centers for hydrogen bonding and electrophilic interactions. Conversely, the most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it a prime site for nucleophilic attack. The pyrazole ring's C-H and methyl group hydrogens would also exhibit moderately positive potential. nih.gov

DFT calculations can be used to predict the thermochemical properties of a molecule by first performing a vibrational frequency analysis on the optimized geometry. From these frequencies, statistical thermodynamics can be applied to determine properties such as heat capacity (C), entropy (S), and enthalpy (H) as a function of temperature. researchgate.net

Studies on pyrazole have shown that these thermodynamic properties are temperature-dependent, increasing as the temperature rises due to the intensification of molecular vibrations. doaj.orgscilit.com These theoretical predictions are vital for understanding the behavior of the compound under different thermal conditions and for modeling its reaction thermodynamics.

Table 3. Predicted Thermochemical Properties of Pyrazole at Different Temperatures (Analogous Data).
Temperature (K)Heat Capacity, Cv (cal/mol·K)Entropy, S (cal/mol·K)Enthalpy, H (kcal/mol)
298.1520.568.34.5
50032.181.510.1
70040.293.217.5
100047.8108.730.9

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a computational method to study the time-dependent behavior of a molecular system, offering insights into its conformational dynamics and stability. eurasianjournals.com By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov

For a flexible molecule like this compound, MD simulations can explore the accessible conformational space, particularly the rotation around the single bonds of the ethan-1-ol side chain. A typical simulation would involve placing the molecule in a solvent box (e.g., water), applying a force field (e.g., GAFF), and running the simulation for a duration of nanoseconds at a constant temperature and pressure. nih.gov Analysis of the resulting trajectory, often by examining the Root Mean Square Deviation (RMSD), can reveal the stability of different conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape fluctuates in a solution environment, which can impact its interactions with other molecules. eurasianjournals.comresearchgate.net

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). alrasheedcol.edu.iqresearchgate.net This method is instrumental in understanding the non-covalent interactions that stabilize the ligand-receptor complex. For this compound, docking studies can elucidate the specific chemical interactions it might form within a protein's binding pocket. nih.gov

The analysis focuses on identifying key intermolecular forces without assessing biological efficacy. The functional groups of the molecule dictate its interaction profile. The hydroxyl (-OH) group can act as both a hydrogen bond donor (via its hydrogen) and an acceptor (via its oxygen). The pyrazole ring's nitrogen atoms can also serve as hydrogen bond acceptors. researchgate.net The pyrazole ring itself can participate in π-π stacking or π-cation interactions with aromatic or charged amino acid residues. Furthermore, the methyl groups on the pyrazole ring and the ethan-1-ol side chain contribute to hydrophobic (van der Waals) interactions. nih.gov These predicted interactions provide a chemical basis for understanding how the molecule might recognize and bind to a specific site. tandfonline.com

Table 4. Potential Chemical Interactions for this compound.
Functional GroupType of InteractionPotential Interacting Partner (Amino Acid Residue)
Hydroxyl (-OH)Hydrogen Bond Donor/AcceptorAsp, Glu, Ser, Thr, His, Asn, Gln
Pyrazole NitrogensHydrogen Bond AcceptorArg, Lys, His, Ser, Thr, Asn, Gln
Pyrazole Ringπ-π Stacking / T-stackingPhe, Tyr, Trp, His
Methyl Groups / Alkyl ChainHydrophobic (van der Waals)Ala, Val, Leu, Ile, Pro, Met

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The comprehensive analysis of "this compound" relies on the synergy between experimental spectroscopic data and theoretical predictions. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. mdpi.comresearchgate.netbohrium.com These predictions, when compared with experimental data, provide a deeper understanding of the molecular structure, electronic environment, and vibrational modes of the compound. researchgate.netmdpi.com

The accuracy of these computational predictions is highly dependent on the chosen functional and basis set. researchgate.netbohrium.com By correlating the theoretical data with experimentally obtained spectra, researchers can validate the computational models and gain confidence in the structural assignment of the synthesized molecule. This comparative approach is crucial for elucidating the nuanced structural features of complex organic molecules. mdpi.com

Due to the absence of specific published experimental and computational spectroscopic studies for "this compound" in the available scientific literature, a direct comparison with detailed research findings and populated data tables for this specific compound cannot be provided at this time. The following sections are therefore presented as a template for how such data would be structured and discussed, based on established methodologies in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, primarily DFT, are widely employed to predict ¹H and ¹³C NMR chemical shifts. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such predictions. researchgate.netbohrium.com The predicted chemical shifts (δ_calc) are then compared against the experimental values (δ_exp) to assess the accuracy of the computational model.

Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ_calc, ppm)Experimental Chemical Shift (δ_exp, ppm)Deviation (Δδ, ppm)
Data for this compound is not available.

Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ_calc, ppm)Experimental Chemical Shift (δ_exp, ppm)Deviation (Δδ, ppm)
Data for this compound is not available.

The deviations between the predicted and experimental values are typically small for well-optimized computational models, often within a root-mean-square deviation (RMSD) of 0.2-0.4 ppm for ¹H and 2-6 ppm for ¹³C. mdpi.comnih.gov Discrepancies can arise from factors such as solvent effects, conformational averaging, and limitations of the theoretical model, which must be considered in the analysis.

Infrared (IR) Spectroscopy

Theoretical calculations of vibrational frequencies provide valuable insights into the IR spectrum of a molecule. These calculations can help in the assignment of experimental absorption bands to specific vibrational modes. mdpi.com It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. biorxiv.org

Table 3: Comparison of Predicted and Experimental IR Vibrational Frequencies

Vibrational ModePredicted Frequency (ν_calc, cm⁻¹)Scaled Frequency (ν_scaled, cm⁻¹)Experimental Frequency (ν_exp, cm⁻¹)Assignment
Data for this compound is not available.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of functionalized pyrazoles is a dynamic area of research, with numerous methods being developed to improve efficiency, regioselectivity, and environmental footprint. mdpi.comchim.it Traditional methods like the Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, are being supplemented by modern catalytic systems. nih.gov

Future research into the synthesis of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol could focus on several innovative pathways:

Asymmetric Reduction: A primary route involves the asymmetric reduction of the corresponding ketone, 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one. cenmed.com Exploration of novel catalytic systems, such as those employing ruthenium or rhodium complexes with chiral ligands, could provide high enantioselectivity and yield.

Green Catalysis: Environmentally friendly approaches are increasingly important. mdpi.com The use of nano-catalysts, such as nano-ZnO, has been shown to be highly efficient for synthesizing pyrazole derivatives, often with benefits like high yields and simple work-up procedures. mdpi.com Applying such green catalysts to the synthesis of this chiral alcohol could offer a more sustainable manufacturing process.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov Investigating microwave-assisted methods for the key synthetic steps could dramatically reduce reaction times and potentially improve yields. nih.gov

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer a highly efficient route to complex molecules. mdpi.com Designing an MCR that constructs the pyrazole ring and installs the chiral alcohol moiety in a single pot would represent a significant advancement in synthetic efficiency. mdpi.com

Table 1: Comparison of Potential Catalytic Systems for Pyrazole Synthesis

Catalyst Type Potential Advantages Relevant Findings
Nano-ZnO High yields (up to 95%), short reaction times, environmentally friendly. mdpi.com Efficient in the condensation of phenylhydrazine (B124118) and ethyl acetoacetate. mdpi.com
Silver (AgOTf) High regioselectivity, rapid reaction at room temperature. mdpi.com Effective for synthesizing 3-CF3-pyrazoles from trifluoromethylated ynones. mdpi.com
Organocatalysts Metal-free, versatile for asymmetric transformations. mdpi.comrwth-aachen.de Pyrrolidine-acetic acid used for fused pyran-pyrazole derivatives. mdpi.com
Microwave Irradiation Reduced reaction times, potential for improved yields. nih.gov Used to synthesize tetra-substituted pyrazoles with yields up to 90.1%. nih.gov

Development of Advanced Chiral Resolution and Asymmetric Synthesis Techniques

Achieving enantiopurity is critical for many applications of chiral molecules. Future work on this compound will likely involve both the resolution of racemic mixtures and the development of direct asymmetric syntheses. rwth-aachen.denih.gov

Chiral Resolution: High-performance liquid chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers. nih.govchromatographyonline.com Research has shown that polysaccharide-based chiral stationary phases (CSPs), such as Lux cellulose-2 and Lux amylose-2, are highly effective for resolving racemic pyrazole derivatives. nih.govresearchgate.net Future studies could optimize these methods for this compound by systematically screening different CSPs and mobile phase compositions (both normal and polar organic modes) to achieve baseline separation with high resolution. nih.govresearchgate.net SFC, in particular, offers advantages of speed and reduced solvent consumption, making it an attractive option for preparative scale separations. chromatographyonline.com

Table 2: Chiral Stationary Phases for Pyrazole Derivative Resolution

Chiral Stationary Phase (CSP) Elution Mode Performance Characteristics
Lux cellulose-2 Polar Organic Superior for short analysis times (approx. 5 min) and high resolutions (up to 18). nih.govresearchgate.net
Lux amylose-2 Normal Phase (n-hexane/ethanol) Greater enantiomer-resolving ability with longer analysis times (approx. 30 min) and very high resolutions (up to 30). nih.govresearchgate.net
(S,S)Whelk-O1 HPLC and SFC Generated good resolution in both HPLC and SFC, making it excellent for analysis and scale-up. chromatographyonline.com

Asymmetric Synthesis: Directly synthesizing the desired (1R) enantiomer is often more efficient than resolving a racemate. rwth-aachen.de Organocatalysis has emerged as a powerful tool for asymmetric synthesis. thieme-connect.com Future research could adapt existing organocatalytic methods, such as the Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, to build the chiral center stereoselectively. rwth-aachen.dersc.org Another promising avenue is the use of chiral auxiliaries, such as tert-butanesulfinamide, to direct the stereoselective addition of a nucleophile to an imine, a strategy that has been successfully used for other chiral pyrazoles. nih.gov

Investigation of New Ligand Architectures for Transition Metal Catalysis

Pyrazole derivatives are excellent chelating agents for transition metals due to the presence of multiple nitrogen donor atoms. researchgate.netmdpi.com The introduction of a chiral center, as in this compound, opens the door to creating novel chiral ligands for asymmetric catalysis. nih.gov

The hydroxyl group and the N2 nitrogen of the pyrazole ring can act as a bidentate coordinating pair. This structure could be incorporated into larger, more complex ligand architectures, such as:

Pincer Ligands: These are tridentate ligands that bind a metal in a meridional fashion. mdpi.com Incorporating the chiral pyrazolyl ethanol (B145695) moiety into a pincer framework could lead to new catalysts for reactions like transfer hydrogenation. mdpi.com

Dinucleating Ligands: Scaffolds that can bind two metal centers in close proximity are of interest for modeling enzyme active sites and developing catalysts for cooperative reactions. nih.gov The chiral pyrazole could be used to build binucleating versions of established ligand families. nih.gov

Polyfunctional Catalysts: Ligands can be designed with additional functional groups that engage in noncovalent interactions (e.g., hydrogen bonding) with the substrate to enhance stereocontrol. acs.org The hydroxyl group of the title compound could potentially serve this role in a more complex ligand system.

Future research would involve synthesizing these new ligands and studying their coordination chemistry with various transition metals (e.g., nickel, copper, iridium, ruthenium) to create catalysts for a range of asymmetric transformations. nih.govnih.govacs.org

Deeper Theoretical Insights into Reaction Mechanisms and Molecular Interactions

Computational chemistry provides invaluable tools for understanding and predicting the behavior of molecules. eurasianjournals.com Methods like Density Functional Theory (DFT) can be used to gain deeper insights into several aspects of the chemistry of this compound. researchgate.netresearchgate.net

Reaction Mechanisms: Theoretical calculations can elucidate the pathways of synthetic reactions, helping to rationalize product distributions and stereochemical outcomes. acs.orgrsc.org For instance, DFT studies could model the transition states in the asymmetric reduction of the precursor ketone to understand the origins of enantioselectivity with different catalysts. nih.gov

Molecular Interactions: The specific interactions between molecules are key to their function. Computational models can explore the hydrogen bonding networks and π-π stacking interactions that might occur in the solid state or in solution. researchgate.netnih.gov Hirshfeld surface analysis can be used to quantify these intermolecular interactions. researchgate.net

Chiral Recognition: Molecular dynamics simulations can model the interaction between the enantiomers of pyrazolyl ethanol and a chiral stationary phase, helping to explain the mechanism of chromatographic separation and even predict which CSPs will be most effective. nih.gov

Electronic Properties: Calculating properties like the molecular electrostatic potential map can identify the electrophilic and nucleophilic regions of the molecule, predicting its reactivity. researchgate.netresearchgate.net

These computational studies will complement experimental work, accelerating the development of new synthetic methods and applications. nih.gov

Applications in Advanced Materials Science

While excluding specific commercial applications, the fundamental properties of materials derived from this compound are a rich area for research. The incorporation of pyrazole moieties into polymers and other materials can lead to specialized properties like thermal stability, conductivity, and unique optical characteristics. rroij.com

The introduction of a specific chiral center allows for the investigation of chiroptical properties. Future research could explore:

Chiral Polymers: Using the compound as a monomer or a chiral dopant in polymerization could lead to materials with unique optical activity. The influence of the pyrazole unit on the polymer's thermal stability and conductivity could be investigated. rroij.com

Metal-Organic Frameworks (MOFs): The compound could serve as a chiral building block for MOFs. The resulting materials would possess chiral pores, which could be studied for their potential in enantioselective adsorption or as heterogeneous catalysts.

Photophysical Properties: Pyrazole derivatives can exhibit interesting fluorescence and are used in the development of chemical sensors. mdpi.com Research could focus on how the chiral alcohol functionality influences the photophysical properties of new, larger conjugated systems built from this pyrazole core. mdpi.commdpi.com The goal would be to understand the fundamental structure-property relationships in these novel materials.

Q & A

Q. What are the optimal synthetic routes for (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with β-keto esters or ketones. For example, Vilsmeier-Haack conditions (using triethylamine and dichlorohexenone) yield pyrazole alcohols with 87% efficiency when optimized for solvent (ethanol/DMSO), temperature (reflux), and catalyst . Key parameters include controlling stoichiometry and isolating intermediates via column chromatography to minimize side reactions.

Q. How can the stereochemical configuration of the chiral center in this compound be confirmed?

Chiral HPLC or polarimetry are standard for enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments can spatially resolve the (R)-configuration by analyzing proton-proton couplings near the chiral center. X-ray crystallography (as in ) provides definitive structural confirmation, with bond angles and torsion angles resolving stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • 1H/13C NMR : Assign peaks for pyrazole protons (δ 6.0–7.5 ppm) and alcohol groups (broad δ 1.5–2.5 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and pyrazole ring (1500–1600 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 167) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, particularly regarding enzyme or receptor interactions?

Pyrazole derivatives often act as kinase inhibitors or modulate GPCRs. For example, triazole-pyrimidine analogs () inhibit tumor growth via ATP-binding site competition. Docking studies using AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors) can predict binding affinities. In vitro assays (e.g., ELISA for IC50) validate these interactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Variability may arise from assay conditions (e.g., cell line specificity or solvent effects). Meta-analyses of dose-response curves and stringent controls (e.g., using DMSO <0.1%) are critical. highlights stabilizing samples at 4°C to reduce organic degradation during prolonged experiments .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrazole derivatives?

Systematic substitution at the pyrazole C3/C5 positions (e.g., aryl, alkyl, or electron-withdrawing groups) correlates with activity. For instance, 4-methoxyphenyl substitutions enhance antimicrobial activity by 40% compared to unsubstituted analogs . QSAR models using descriptors like logP and polar surface area optimize bioavailability .

Q. How can regioselective functionalization of the pyrazole ring be achieved?

Use directing groups (e.g., –NH2 at C5) to steer electrophilic substitution. demonstrates regioselective formylation at C4 using Vilsmeier reagents (POCl3/DMF), achieving >90% selectivity .

Q. What advanced purification methods mitigate co-elution of byproducts in chiral separations?

Simulated Moving Bed (SMB) chromatography with Chiralpak AD-H columns resolves enantiomers at preparative scales. Recrystallization in DMF/EtOH (1:1) improves purity to >99% .

Methodological & Safety Considerations

Q. What safety protocols are recommended given this compound’s toxicity profile?

Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and respiratory protection during synthesis. Store at 2–8°C in airtight containers with desiccants .

Q. How can computational modeling predict metabolic pathways or degradation products?

Tools like SwissADME predict Phase I/II metabolism (e.g., hydroxylation at C4). MD simulations (AMBER forcefield) model hydrolysis stability in aqueous buffers, guiding shelf-life estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.